molecular formula C6H11NO B1295651 1,3-Dimethylpyrrolidin-2-one CAS No. 19597-07-0

1,3-Dimethylpyrrolidin-2-one

Cat. No. B1295651
CAS RN: 19597-07-0
M. Wt: 113.16 g/mol
InChI Key: BCNBMSZKALBQEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives can involve several different methods. For instance, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of an antibiotic, was achieved through an asymmetric Michael addition and a stereoselective alkylation . Another method described is the one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides to produce 2,3-disubstituted pyrrolidines and piperidines . Additionally, multi-functionalized chromeno[2,3-c]pyrrol-9(2H)-ones were synthesized using a one-pot method involving the Baker–Venkataraman rearrangement .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives has been studied using various spectroscopic techniques and quantum chemical calculations. For example, a novel ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was characterized by NMR, UV-Visible, FT-IR, and Mass spectroscopy, and its properties were evaluated using DFT calculations . Similarly, the molecular structure, spectroscopic properties, and multiple interactions in a novel ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate were also studied .

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives can vary depending on the substituents and the reaction conditions. For instance, 3-(dimethylboryl)pyridine showed remarkable steric effects in scrambling reactions, which were influenced by the substituents at the boron atom . The reactivity of some 6-substituted-2,4-dimethyl-3-pyridinols as antioxidants was also examined, revealing that some pyridinols are highly effective phenolic chain-breaking antioxidants .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be influenced by their molecular structure. The study of a dimethyl pyrrolidine derivative linked to 1,2,3-triazoles provided insights into its crystal structure, DFT studies, acid dissociation constant, drug-likeness, and anti-proliferative activity . The synthesis and X-ray crystal structure of a nifedipine analogue, a dihydropyridine calcium channel antagonist, demonstrated the influence of molecular conformation on its physical properties .

Scientific Research Applications

Synthesis and Anti-Proliferative Activities

1,3-Dimethylpyrrolidin-2-one derivatives have been synthesized and utilized in the development of novel pyrrolidines linked to 1,2,3-triazole derivatives. These compounds exhibit promising anti-proliferative activities against human prostate cancer cells, making them significant in cancer research (Ince et al., 2020).

Fluorescent Chemosensor Development

Research has discovered dimethylfuran tethered 2-aminopyridine-3-carbonitriles, derived from 1,3-Dimethylpyrrolidin-2-one, as fluorescent chemosensors. These compounds are particularly sensitive to Fe3+ ions and picric acid, showcasing their potential in environmental and analytical chemistry (Shylaja et al., 2020).

Anti-Inflammatory and Antimicrobial Agents

Derivatives of 1,3-Dimethylpyrrolidin-2-one have been synthesized and shown to possess anti-inflammatory and antimicrobial properties. This research points to their potential applications in developing new therapeutic agents (Paprocka et al., 2022).

NMR Spectroscopy and Chiral Recognition Studies

1,3-Dimethylpyrrolidin-2-one has been studied for its complexation properties with rhodium(II) tetracarboxylates. This research, utilizing NMR spectroscopy and DFT studies, contributes to the field of chiral recognition and molecular complexation (Sadlej & Jaźwiński, 2021).

Bioactivity Prediction in Medicinal Chemistry

Studies on 1-(2-aminophenyl) pyrrole, a compound related to 1,3-Dimethylpyrrolidin-2-one, have highlighted its potential in medicinal chemistry. The research focuses on its structural, spectroscopic characterization, and bioactivity prediction, indicating its relevance in drug design (Srikanth et al., 2020).

Exploration in Organic Synthesis

The study of 1,3-Dimethylpyrrolidin-2-one derivatives, like 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, contributes to the field of organic synthesis. This includes exploration of their experimental and theoretical properties, enhancing our understanding of nitrogen-containing compounds (Fatima et al., 2021).

Safety and Hazards

1,3-Dimethylpyrrolidin-2-one is harmful by inhalation, in contact with skin, and if swallowed . Safety precautions include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

1,3-dimethylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5-3-4-7(2)6(5)8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNBMSZKALBQEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00941368
Record name 1,3-Dimethylpyrrolidin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethylpyrrolidin-2-one

CAS RN

19597-07-0, 60544-40-3
Record name 1,3-Dimethyl-2-pyrrolidinone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinone, 1,3-dimethyl-
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Record name 1,3-Dimethylpyrrolidin-2-one
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Record name 1,3-Dimethylpyrrolidin-2-one
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Record name Dimethylpyrrolidone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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